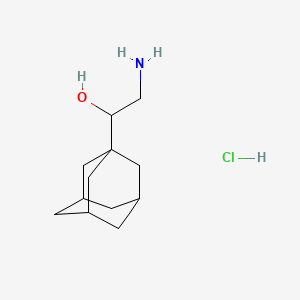![molecular formula C19H15NO2S B6145025 2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid CAS No. 1186218-73-4](/img/no-structure.png)
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(Phenylsulfanyl)phenyl]amino}benzoic acid (also known as 2-PPABA) is a phenylsulfanyl-containing benzoic acid derivative. It is a synthetically-produced compound with a variety of applications in scientific research. It is a versatile compound that can be used for various purposes such as a reagent for various reactions and as a substrate for enzymes. It has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
科学的研究の応用
2-PPABA has a variety of scientific research applications. It can be used as a reagent for various reactions, such as the synthesis of thiophenes, pyrroles, and pyridines. It can also be used as a substrate for enzymes, such as monoamine oxidases. In addition, it can be used in the production of various compounds, such as 4-hydroxy-2-phenylbenzoic acid, 2-phenylbenzoic acid, and 4-methoxy-2-phenylbenzoic acid.
作用機序
The mechanism of action of 2-PPABA is not yet fully understood. It is believed to act as an inhibitor of monoamine oxidase (MAO) enzymes. These enzymes are responsible for the breakdown of neurotransmitters, such as dopamine and serotonin. By inhibiting MAO enzymes, 2-PPABA may increase the levels of these neurotransmitters and thus have a positive effect on cognitive function and mood.
Biochemical and Physiological Effects
2-PPABA has been studied for its biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which can have a positive effect on cognitive function and mood. In addition, 2-PPABA has been found to have anti-inflammatory and antioxidant effects. It has also been found to reduce the levels of cholesterol and triglycerides in the blood.
実験室実験の利点と制限
2-PPABA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is stable and can be stored for long periods of time. However, there are some limitations to its use. For example, it is toxic and should be handled with caution. It is also not soluble in water, so it must be dissolved in organic solvents before use.
将来の方向性
2-PPABA has a variety of potential future applications. It could be used to develop new drugs or therapies for the treatment of neurological disorders, such as depression and anxiety. It could also be used to develop new MAO inhibitors for the treatment of Alzheimer’s disease and Parkinson’s disease. In addition, it could be used in the development of new compounds for use in laboratory experiments. Finally, it could be used to develop new compounds for use in the production of industrial chemicals.
合成法
2-PPABA can be synthesized in a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde with p-toluenesulfonic acid in aqueous acetic acid. This results in the formation of 4-(p-toluenesulfonyl)phenol. The second step involves the reaction of 4-(p-toluenesulfonyl)phenol with sodium azide in the presence of acetic acid. This results in the formation of 2-PPABA.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid involves the reaction of 4-(phenylsulfanyl)aniline with 2-bromo benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "4-(phenylsulfanyl)aniline", "2-bromo benzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 4-(phenylsulfanyl)aniline (1.0 equiv) and 2-bromo benzoic acid (1.1 equiv) in dry diethyl ether.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the resulting precipitate and wash with diethyl ether.", "Step 4: Dissolve the intermediate in hydrochloric acid (1 M) and stir at room temperature for 2 hours.", "Step 5: Adjust the pH of the solution to basic using sodium hydroxide (1 M).", "Step 6: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 7: Evaporate the solvent and recrystallize the product from water to obtain 2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid." ] } | |
CAS番号 |
1186218-73-4 |
製品名 |
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |
分子式 |
C19H15NO2S |
分子量 |
321.4 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



